molecular formula C10H10F2O2 B2831510 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane CAS No. 1864192-28-8

2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane

Cat. No.: B2831510
CAS No.: 1864192-28-8
M. Wt: 200.185
InChI Key: BLYVQQVOCJMYJF-UHFFFAOYSA-N
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Description

2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane is an epoxide derivative featuring a phenoxy group substituted with two fluorine atoms at the 4- and 5-positions and a methyl group at the 2-position. Its structure combines fluorinated aromatic properties with the reactivity of the epoxide group, enabling applications in targeted chemical synthesis .

Properties

IUPAC Name

2-[(4,5-difluoro-2-methylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-2-8(11)9(12)3-10(6)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYVQQVOCJMYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2CO2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane typically involves the reaction of 4,5-difluoro-2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

The compound’s structural analogs differ primarily in the substituents on the phenoxy ring and the epoxide’s functionalization. Below is a detailed comparison based on substituent effects, reactivity, and applications:

Substituent Effects on Reactivity and Stability

Compound Name Substituents on Phenoxy Ring Molecular Weight Key Properties
2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane 4,5-diF, 2-CH₃ 230.19* Fluorine’s electronegativity enhances ring electron-withdrawing effects, while the methyl group introduces steric hindrance. Balanced reactivity for ring-opening reactions.
(R)-2-((2-Nitrophenoxy)methyl)oxirane 2-NO₂ 195.17 Nitro group (strong electron-withdrawing) increases electrophilicity of the epoxide, favoring nucleophilic attack. Higher reactivity but potential instability.
(R)-2-((3-Bromo-phenoxy)methyl)oxirane 3-Br 243.08 Bromine’s moderate electron-withdrawing effect and bulkiness reduce epoxide reactivity compared to nitro analogs. May enhance halogen-bonding interactions.
2-[(Perfluorinated aryl)methyl]oxirane CF₃, hexafluoroalkyl ~400–500 High thermal and chemical stability due to fluorination. Low environmental degradation but limited reactivity in non-specialized conditions.

*Calculated based on molecular formula C₁₁H₁₀F₂O₂.

Key Observations:

  • Electronic Effects: Fluorine substituents (as in the target compound) provide moderate electron-withdrawing effects compared to nitro groups (stronger) or bromine (moderate). This influences the epoxide’s electrophilicity and reaction rates in nucleophilic additions .
  • Fluorination Impact: Perfluorinated derivatives (e.g., ) exhibit exceptional stability but reduced versatility in synthetic pathways compared to partially fluorinated compounds like the target .

Toxicity and Environmental Behavior

Compound Key Toxicity/Safety Notes
This compound No direct data, but fluorinated epoxides generally exhibit lower acute toxicity compared to chlorinated analogs.
2-(Chloromethyl)oxirane Classified as toxic (CAS 106-89-8); mutagenic and carcinogenic risks.
Perfluorinated oxiranes Persistent environmental pollutants due to high stability; bioaccumulation concerns.

Key Observations:

  • The target compound’s fluorine substituents likely reduce toxicity compared to chlorinated analogs (e.g., 2-(chloromethyl)oxirane) .
  • Partial fluorination may offer a compromise between reactivity and environmental persistence compared to fully fluorinated derivatives .

Biological Activity

2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an oxirane (epoxide) ring, which is known for its high reactivity. The presence of fluorine atoms in the aromatic ring enhances the compound's stability and reactivity, making it a valuable candidate for various biological applications.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity : Investigations into its anticancer potential have revealed that it may induce apoptosis in cancer cells through the disruption of cellular processes.

The mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The reactive oxirane ring can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to enzyme inhibition or disruption of cellular functions.
  • Cellular Pathway Disruption : By targeting specific biomolecules, the compound may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Study : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Concentration (µg/mL)
AntimicrobialStaphylococcus aureusViability reduction>50
AntimicrobialEscherichia coliViability reduction>50
AnticancerBreast cancer cell lineIncreased apoptosisDose-dependent

Q & A

Q. What are the key steps in designing a multi-step synthesis route for 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane?

The synthesis typically involves:

  • Phenolic precursor preparation : Synthesize 4,5-difluoro-2-methylphenol via electrophilic aromatic substitution or fluorination of a pre-substituted aromatic ring .
  • Etherification : Use Williamson ether synthesis to attach a glycidyl group (oxirane precursor) to the phenol via a nucleophilic substitution reaction. For example, reacting the phenol with epichlorohydrin under basic conditions .
  • Epoxidation : Oxidize the intermediate using hydrogen peroxide or other oxidizing agents to form the oxirane ring. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side reactions like diol formation .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxirane ring (δ 3.5–4.5 ppm for CH₂ groups) and aromatic fluorine substituents (¹⁹F NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₁F₂O₂, calc. 222.07 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemistry if chiral centers are present (e.g., asymmetric synthesis routes) .

Advanced Research Questions

Q. How does the electronic effect of the 4,5-difluoro-2-methylphenoxy group influence the reactivity of the oxirane ring?

The electron-withdrawing fluorine atoms increase the electrophilicity of the oxirane ring, accelerating nucleophilic attacks (e.g., by amines or thiols). This is confirmed by comparing reaction rates with non-fluorinated analogs:

  • Kinetic Studies : Pseudo-first-order rate constants (k) for ring-opening with piperidine show a 2–3× increase in fluorinated derivatives .
  • DFT Calculations : Higher partial positive charge on the oxirane carbons in fluorinated compounds, supporting enhanced reactivity .

Q. How can stereochemical outcomes be controlled during nucleophilic ring-opening reactions?

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) to induce enantioselective epoxide opening .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring specific attack trajectories.
  • Steric Guidance : Bulky nucleophiles (e.g., tert-butylamine) preferentially attack less hindered oxirane carbons.

Example : Reaction with (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane and benzylthiol yields >90% enantiomeric excess (ee) when using a chiral thiourea catalyst .

Q. How do conflicting data on oxidation byproducts arise, and how can they be resolved?

Discrepancies in oxidation products (e.g., diols vs. carboxylic acids) often stem from:

  • Oxidant Strength : Mild agents (e.g., H₂O₂) yield diols, while strong oxidants (KMnO₄) form carboxylic acids .
  • pH Dependence : Acidic conditions favor diol formation; alkaline conditions promote further oxidation.

Q. Resolution Strategy :

  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate species.
  • Controlled Experiments : Systematic variation of pH and oxidant concentration to map reaction pathways.

Q. What methodologies are effective for studying the biological activity of this compound?

  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (fluorine substituents may enhance binding affinity) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
  • Molecular Docking : Predict binding modes with target proteins (e.g., EGFR kinase) using computational tools like AutoDock Vina .

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